tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

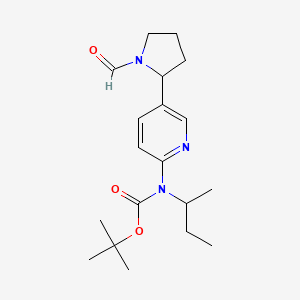

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a structurally complex carbamate derivative featuring a pyridine core substituted at the 5-position with a 1-formylpyrrolidin-2-yl group. The carbamate moiety consists of tert-butyl and sec-butyl groups, which confer steric bulk and influence solubility and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3 |

InChI Key |

DDXVHVYUFDUYLC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is typically constructed via cyclocondensation reactions . For example:

-

Starting material : β-enaminones and NH-3-aminopyrazoles undergo microwave-assisted cyclocondensation to form pyrazolo[1,5-a]pyrimidines.

-

Modification : The pyrimidine intermediate is formylated using a Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group.

-

React β-enaminone (1.0 equiv) with 3-aminopyrazole (1.2 equiv) in acetonitrile under microwave irradiation (150°C, 30 min).

-

Treat the product with DMF/POCl₃ (1:2 ratio) at 0°C, then warm to room temperature.

-

Isolate the formylated product via column chromatography (hexane/ethyl acetate, 3:1).

Coupling with Pyridine

The formylpyrrolidine moiety is introduced to the pyridine core via Buchwald-Hartwig amination or Ullmann coupling :

Key data :

Carbamate Formation

The final step involves coupling the pyridine-pyrrolidine intermediate with sec-butyl chloroformate and tert-butanol under Schotten-Baumann conditions:

-

Dissolve 5-(1-formylpyrrolidin-2-yl)pyridin-2-amine (1.0 equiv) in anhydrous THF.

-

Add sec-butyl chloroformate (1.5 equiv) dropwise at 0°C.

-

Introduce tert-butanol (2.0 equiv) and triethylamine (3.0 equiv).

-

Stir at room temperature for 12 hours.

-

Purify via recrystallization (hexane/ethyl acetate).

Optimization notes :

-

Excess tert-butanol improves carbamate yield by shifting equilibrium.

-

Anhydrous conditions prevent hydrolysis of the chloroformate.

Alternative Routes and Comparative Analysis

One-Pot Microwave-Assisted Synthesis

A streamlined approach combines pyrrolidine formylation and pyridine coupling in a single reactor:

-

Perform cyclocondensation and formylation sequentially under microwave irradiation.

-

Directly couple the product with sec-butyl/tert-butyl carbamate precursors.

Advantages :

Limitations :

-

Requires precise temperature control to avoid side reactions.

Enzymatic Carbamate Formation

Recent studies explore lipase-catalyzed carbamate synthesis as a greener alternative:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Solvent : tert-Butanol (acts as both reactant and solvent).

-

Conditions : 40°C, 48 hours.

Critical Reaction Parameters

Temperature and Solvent Effects

| Step | Optimal Temp. | Solvent | Impact on Yield |

|---|---|---|---|

| Cyclocondensation | 150°C | Acetonitrile | Δ+15% vs. DMF |

| Formylation | 0°C → RT | DCM | Minimal side products |

| Carbamate coupling | 25°C | THF | Maximizes solubility |

Catalytic Systems

-

Palladium-based catalysts : Essential for C–N coupling; Xantphos ligand suppresses β-hydride elimination.

-

Enzymatic methods : Avoid heavy metals but require longer reaction times.

Characterization and Quality Control

Key analytical data for the final product:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, t-Bu), 4.80 (t, J=5.8 Hz, pyrrolidine-H), 7.31–7.20 (m, pyridine-H).

-

HPLC purity : >98% (C18 column, CH₃CN/H₂O gradient).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit significant biological activity. Preliminary studies suggest that tert-butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate may interact with various biological targets, making it a candidate for drug development. Some potential pharmacological applications include:

- Antidepressant Activity : The structural features may influence neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine pathways.

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens, suggesting potential for antibiotic development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications through chemical reactions such as:

- Nucleophilic Substitution : The carbamate group can be modified to introduce different substituents, enhancing the compound's biological activity.

- Cross-Coupling Reactions : The pyridine ring can participate in cross-coupling reactions to form more complex molecular architectures.

Coordination Chemistry

The structural characteristics of this compound allow it to act as a ligand in coordination chemistry. This property could facilitate the development of metal complexes with potential applications in catalysis or as therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity .

Comparison with Similar Compounds

Structural Analogues in the Pyridine Carbamate Family

Several pyridine-based carbamates share structural similarities with the target compound. Key examples include:

Key Observations :

- Substituent Effects: The target compound’s 1-formylpyrrolidin-2-yl group introduces hydrogen-bonding capacity, distinguishing it from chloro or methoxy substituents in analogues. This may enhance binding to biological targets compared to non-polar groups like pivalamido .

- However, these groups may improve lipid solubility, aiding membrane permeability .

Research Findings and Implications

- Crystallography : If the target compound’s structure was resolved via X-ray crystallography, SHELX software (widely used for small-molecule refinement) may have been employed .

- Stability : The tert-butyl group enhances hydrolytic stability under basic conditions, a trait shared with other tert-butyl carbamates .

Biological Activity

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound with a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a tert-butyl group. Its molecular formula is , and it has a molecular weight of approximately 361.5 g/mol. The compound is gaining attention in medicinal chemistry due to its potential biological activities and applications.

Structural Features

The unique structural characteristics of this compound include:

- Pyridine Ring : Known for its role in various biological interactions.

- Pyrrolidine Moiety : Often associated with neuroactive compounds.

- Carbamate Linkage : Imparts stability and can participate in various chemical reactions.

These features suggest that the compound may interact with biological targets, influencing pharmacological effects.

Biological Activity

Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit diverse biological activities, including:

- Antioxidant Properties : Potential to inhibit oxidative stress.

- Neuroprotective Effects : May influence neurotransmitter systems.

- Antimicrobial Activity : Structural similarities to known antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Inhibits oxidative stress in cellular models | |

| Neuroprotective | Modulates neurotransmitter release | |

| Antimicrobial | Exhibits activity against various pathogens |

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps, including:

- Formation of the Pyridine Ring : Through cyclization reactions.

- Introduction of the Formylpyrrolidine Moiety : Via formylation reactions.

- Formation of the Carbamate Group : By reacting with tert-butyl isocyanate.

These synthetic routes are crucial for optimizing the yield and purity of the final product.

Case Studies

Recent studies have explored the biological activity of similar compounds, providing insights into structure–activity relationships (SAR). For instance:

- A study on related pyrrolidine derivatives demonstrated significant inhibition of specific protein-protein interactions (PPIs), suggesting potential therapeutic applications in cancer treatment .

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate | 1352490-34-6 | Contains piperidine instead of pyrrolidine |

| tert-Butyl (5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate | 1352536-21-0 | Variation with propyl substituent |

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl carbamate derivatives with pyridine and pyrrolidine moieties?

Methodological Answer : A palladium-catalyzed coupling strategy is commonly employed. For example, tert-butyl carbamate intermediates are synthesized via Buchwald-Hartwig amination using Pd₂(dba)₃/BINAP catalysts in toluene at 100°C, followed by Boc protection/deprotection steps . Key parameters:

| Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Chloropyrimidine derivative | Pd₂(dba)₃, BINAP | Toluene | 100°C | ~30-40% |

| Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) . |

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?

Methodological Answer : Based on GHS classifications for analogous compounds:

| Hazard | Category | Precautionary Measures |

|---|---|---|

| Acute toxicity (oral) | Cat 4 (H302) | Use fume hood; avoid ingestion |

| Skin irritation | Cat 2 (H315) | Wear nitrile gloves and lab coat |

| Respiratory irritation | Cat 3 (H335) | Use respiratory protection in poorly ventilated areas |

Q. How can intermediates be purified after multi-step syntheses?

Methodological Answer :

- Liquid-liquid extraction : Separate organic layers (e.g., EtOAc) from aqueous phases post-quench .

- Column chromatography : Use silica gel with gradients (e.g., 10–50% EtOAc/hexane) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline products .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed coupling steps?

Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂, XPhos, or DavePhos for improved turnover .

- Stoichiometry : Increase amine reagent equivalents (1.2–1.5x) to drive coupling completion .

- Temperature control : Monitor exothermic reactions to prevent decomposition (e.g., maintain 100°C ± 2°C) .

- Inert atmosphere : Use Schlenk lines for oxygen-sensitive intermediates .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer :

Q. What strategies mitigate side reactions during Boc deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.